molecular formula C13H9Cl2N3 B12714394 (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide CAS No. 135810-36-5

(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide

Cat. No.: B12714394
CAS No.: 135810-36-5
M. Wt: 278.13 g/mol
InChI Key: HJSRHJLZFYUICE-UHFFFAOYSA-N
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Description

(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide is a chemical compound with a unique structure that combines a dichlorophenyl group, a pyridinylidene moiety, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide typically involves the reaction of 2,6-dichlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)amine
  • (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)hydrazine
  • (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)thiourea

Uniqueness

(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical properties and reactivity. This differentiates it from similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

135810-36-5

Molecular Formula

C13H9Cl2N3

Molecular Weight

278.13 g/mol

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]pyridin-2-ylidene]cyanamide

InChI

InChI=1S/C13H9Cl2N3/c14-11-4-3-5-12(15)10(11)8-18-7-2-1-6-13(18)17-9-16/h1-7H,8H2

InChI Key

HJSRHJLZFYUICE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC#N)N(C=C1)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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